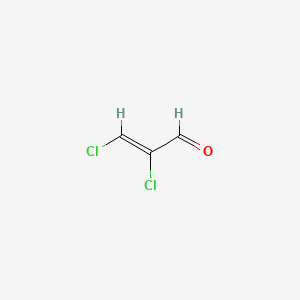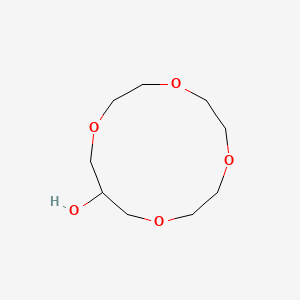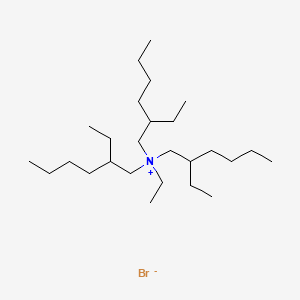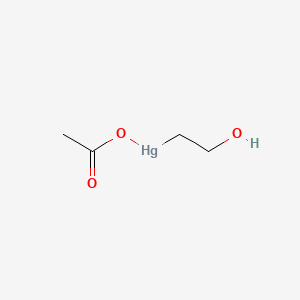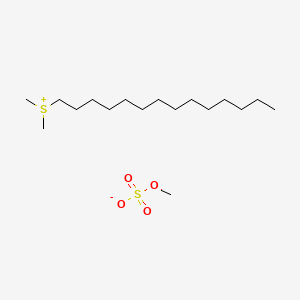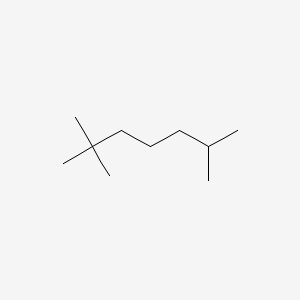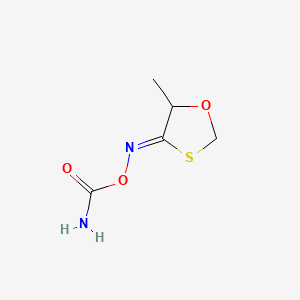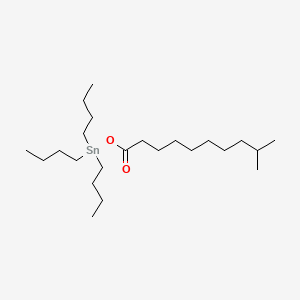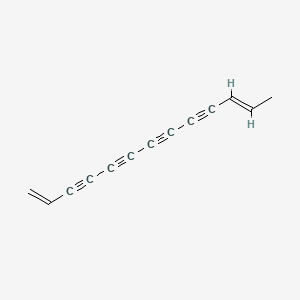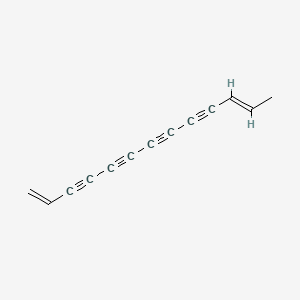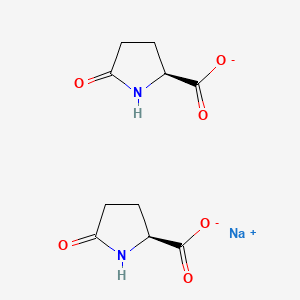
sodium;(2S)-5-oxopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate, also known as sodium L-pyroglutamate, is a sodium salt of pyroglutamic acid. This compound is a derivative of the amino acid glutamic acid and is often found in various biological systems. It is known for its role in the metabolism of proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be synthesized through the cyclization of L-glutamic acid. The process involves heating L-glutamic acid in the presence of a dehydrating agent, such as acetic anhydride, to form pyroglutamic acid. The resulting pyroglutamic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions: Sodium;(2S)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form other related compounds.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different carboxylate derivatives, while reduction can yield various amino acid derivatives.
Scientific Research Applications
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It plays a role in the study of protein and peptide metabolism.
Medicine: It is investigated for its potential therapeutic effects, including its role in cognitive enhancement and neuroprotection.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of sodium;(2S)-5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It is known to influence the metabolism of proteins and peptides by acting as a precursor for the synthesis of glutathione, an important antioxidant. Additionally, it may modulate neurotransmitter levels in the brain, contributing to its potential cognitive-enhancing effects.
Comparison with Similar Compounds
Sodium;(2S)-5-oxopyrrolidine-2-carboxylate can be compared with other similar compounds such as:
Sodium glutamate: Both are derivatives of glutamic acid, but sodium glutamate is primarily used as a flavor enhancer in food.
Sodium pyroglutamate: This is essentially the same compound but may be referred to differently in various contexts.
L-pyroglutamic acid: The non-sodium form of the compound, which has similar biological roles but different solubility and reactivity properties.
Properties
CAS No. |
37675-88-0 |
|---|---|
Molecular Formula |
C10H12N2NaO6- |
Molecular Weight |
279.20 g/mol |
IUPAC Name |
sodium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Na/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1 |
InChI Key |
ZIANFPVTVNDULH-QHTZZOMLSA-L |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] |
Canonical SMILES |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


